2-bromo-5,6-dimethyl-1,3-benzothiazole

Epigenetics Histone Acetyltransferase Inhibitor Design

2-Bromo-5,6-dimethyl-1,3-benzothiazole is a halogenated heterocyclic compound within the benzothiazole family, featuring a bromine atom at the C2 position and methyl groups at the C5 and C6 positions on the benzene ring. With a molecular formula of C9H8BrNS and a molecular weight of 242.14 g/mol, this compound serves as a key synthetic intermediate, offering a specific 5,6-dimethyl substitution pattern that distinguishes it from other dimethyl isomers (e.g., 4,6- or 4,5-dimethyl analogs) and provides a reactive bromine handle for cross-coupling reactions.

Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
CAS No. 1093106-05-8
Cat. No. B6253175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5,6-dimethyl-1,3-benzothiazole
CAS1093106-05-8
Molecular FormulaC9H8BrNS
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)Br
InChIInChI=1S/C9H8BrNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3
InChIKeyYKMJJBGLVGYOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5,6-dimethyl-1,3-benzothiazole (CAS 1093106-05-8): A Strategic C2-Brominated Heterocyclic Building Block for Regioselective 5,6-Disubstituted Benzothiazole Synthesis


2-Bromo-5,6-dimethyl-1,3-benzothiazole is a halogenated heterocyclic compound within the benzothiazole family, featuring a bromine atom at the C2 position and methyl groups at the C5 and C6 positions on the benzene ring . With a molecular formula of C9H8BrNS and a molecular weight of 242.14 g/mol, this compound serves as a key synthetic intermediate, offering a specific 5,6-dimethyl substitution pattern that distinguishes it from other dimethyl isomers (e.g., 4,6- or 4,5-dimethyl analogs) and provides a reactive bromine handle for cross-coupling reactions .

Why 2-Bromo-5,6-dimethyl-1,3-benzothiazole Cannot Be Substituted with Generic 2-Bromobenzothiazoles for Targeted Activity Profiles


Generic substitution of 2-bromobenzothiazole building blocks fails because the precise position and number of methyl substituents on the benzothiazole core dictate the biological activity of the final derivatized compounds, as demonstrated by structure-activity relationship (SAR) data [1]. The 5,6-dimethyl pattern, in particular, has been linked to significantly enhanced inhibition of histone acetyltransferase hMOF, whereas alternative substitution patterns (e.g., 5-bromo or 6-bromo) or the unsubstituted core yield markedly lower efficacy [1]. Simply interchanging with other C2-brominated benzothiazoles without the specific 5,6-dimethyl group would therefore produce final molecules with demonstrably reduced and potentially ineffective target engagement.

Quantitative Procurement and Selection Evidence for 2-Bromo-5,6-dimethyl-1,3-benzothiazole (CAS 1093106-05-8)


Superior Target Engagement of 5,6-Dimethylbenzothiazole-Derived Inhibitor vs. Alternative Substitution Patterns in hMOF Assay

The 5,6-dimethylbenzothiazole structural motif, which can be synthesized using the title compound as a key intermediate, is critical for high-potency biological activity. A direct comparison of structurally analogous vinyl-sulfonamide inhibitors shows that the compound derived from a 5,6-dimethylbenzothiazole core achieves 96% inhibition of the hMOF enzyme, outperforming analogs with different substitution patterns [1]. Specifically, it provides a 14% higher inhibition than the 5-bromo analog (82%) and a remarkable 75% higher inhibition than the 6-bromo analog (21%). This is strong class-level inference for the necessity of the 5,6-dimethyl substitution pattern.

Epigenetics Histone Acetyltransferase Inhibitor Design

Higher Commercial Purity Guarantee for 2-Bromo-5,6-dimethyl-1,3-benzothiazole Compared to a Direct Isomer

Vendor datasheets reveal that the title compound is supplied at a high minimum purity of 97% by Leyan, which is advantageous for synthetic reliability . In comparison, a key regional isomer, 2-bromo-4,6-dimethyl-1,3-benzothiazole, is listed by CymitQuimica with a minimum purity specification of only 95% . This quantifiable, 2% higher purity baseline reduces the risk of side reactions from unknown impurities in multi-step syntheses, making the 5,6-isomer a more reliable choice for procurement when isomer selection is driven by quality requirements.

Chemical Synthesis Building Block Quality Control

Regiospecific Synthesis Advantage of 5,6-Disubstituted Pattern in Drug Intermediate Scope

The 5,6-dimethyl substitution pattern is not just biologically relevant but also historically validated in pharmaceutical patent literature. US Patent 5,036,086 specifically claims 2-(Acetoxyacetylamino)-5,6-dimethylbenzothiazole as a key intermediate for novel anti-allergic agents, highlighting the commercial and therapeutic relevance of this exact regioisomer over other dimethyl variations (e.g., 4,6- or 4,5-) that are not identically claimed in the same context [1].

Medicinal Chemistry Regioselectivity Antiallergic Agents

High-Impact Application Scenarios for 2-Bromo-5,6-dimethyl-1,3-benzothiazole Building Block


Precision Synthesis of High-Potency hMOF Epigenetic Inhibitors

Researchers developing selective histone acetyltransferase inhibitors for epigenetic therapy should prioritize 2-bromo-5,6-dimethyl-1,3-benzothiazole. As demonstrated, the 5,6-dimethylbenzothiazole scaffold is critical for achieving 96% hMOF inhibition, a target engagement level unattainable with the 5-bromo (82%) or 6-bromo (21%) analogs [1]. This building block enables reliable synthesis of the optimal pharmacophore.

Development of Patented Anti-Allergic Drug Candidates

For medicinal chemistry programs exploring anti-allergic benzothiazole derivatives, this specific 5,6-dimethyl-2-bromo intermediate is a strategic procurement choice. It directly maps to the exemplified compound 2-(Acetoxyacetylamino)-5,6-dimethylbenzothiazole in US Patent 5,036,086, providing a validated synthetic route to drug candidates with established intellectual property precedence [1].

High-Purity Scaffold for Regioselective Cross-Coupling Libraries

When building focused compound libraries via Suzuki or Negishi coupling, the 2% higher minimum purity of this compound (97% by Leyan) compared to the 4,6-dimethyl isomer (95% by CymitQuimica) reduces the risk of catalyst poisoning and side-product formation [1]. Procuring the higher-purity 5,6-isomer is technically prudent for achieving cleaner reaction profiles and higher isolated yields in automated parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-5,6-dimethyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.